N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Neurokinin-1 Receptor Antagonism for Emesis and Depression
Compounds structurally related to the specified chemical have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression. The construction of solubilizing groups within these compounds aims to increase water solubility, thereby enhancing their oral bioavailability for both intravenous and oral clinical administration. Such advancements signify the potential of these compounds in treating conditions associated with NK1 receptor activity, including chemotherapy-induced nausea and psychological disorders (Harrison et al., 2001).
Development of Morpholine Acetal Human NK-1 Receptor Antagonists
Another area of application involves the structural optimization of morpholine acetal human NK-1 receptor antagonists. These modifications have led to potent, long-acting antagonists as evidenced by their ability to displace substance P from NK-1 receptors and inhibit inflammation and central NK-1 receptor stimulation in preclinical animal models. This research suggests the potential of these compounds in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Orexin Receptor Antagonism for Sleep Modulation
The blockade of orexin receptors, particularly the orexin-2 receptor (OX2R) and dual OX1/OX2R antagonism, has been studied for its role in sleep promotion. Selective antagonism of these receptors affects sleep architecture and monoamine release in preclinical models, offering insights into the treatment of sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).
KCNQ2 Potassium Channel Openers for Migraine
Compounds featuring morpholine and related structural motifs have been synthesized as KCNQ2 potassium channel openers, displaying significant activity in a rat model of migraine. This highlights their potential application in developing treatments for neurological conditions such as migraines, further emphasizing the versatility of this chemical framework in medicinal chemistry (Wu et al., 2003).
将来の方向性
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-19-5-3-18(4-6-19)24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHCKOUAIAMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。